molecular formula C21H18FN3O2 B2547066 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one CAS No. 1358070-21-9

6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Cat. No.: B2547066
CAS No.: 1358070-21-9
M. Wt: 363.392
InChI Key: WPGOIUQCXRGUFG-UHFFFAOYSA-N
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Description

6-Fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one (CAS 1081117-22-7) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 21 H 19 FN 3 O 2 and a molecular weight of 345.4 g/mol, this compound features a unique hybrid structure combining a quinolin-4-one core with a 1,2,4-oxadiazole ring . This specific molecular architecture is designed to interact with key biological targets, making it a valuable scaffold for the development of novel therapeutic agents. The structural components of this molecule are strategically selected for their pharmacophoric properties. The 1,2,4-oxadiazole moiety is a well-established bioisostere found in various bioactive molecules, contributing to favorable binding characteristics and metabolic stability . The quinoline core is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential. Furthermore, the presence of the fluorine atom at the 6-position and the isopropylphenyl group at the 3-position of the oxadiazole ring are critical modifications that can finely tune the compound's physicochemical properties, including its lipophilicity, electronic distribution, and overall bioavailability . This makes it an excellent candidate for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers are advised to handle this compound with appropriate laboratory safety protocols.

Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-12(2)13-4-6-14(7-5-13)20-23-21(27-24-20)17-11-25(3)18-9-8-15(22)10-16(18)19(17)26/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGOIUQCXRGUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a novel compound that belongs to the quinoline family, which is known for its diverse biological activities. The unique structure of this compound includes a fluorine atom and an isopropylphenyl moiety, potentially enhancing its pharmacological properties. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H18FN3O2C_{21}H_{18}FN_{3}O_{2} with a molecular weight of 363.4 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC21H18FN3O2
Molecular Weight363.4 g/mol
CAS Number1358070-21-9

Antifungal Activity

Preliminary research indicates that this compound may possess antifungal properties. A patent application from 2021 highlights the development of 1,2,4-oxadiazine derivatives as fungicides, including this compound among the variations explored. However, specific efficacy data against various fungal strains remains limited, necessitating further investigation to elucidate its mechanisms of action.

Antibacterial Properties

Similar compounds within the quinoline family have demonstrated significant antibacterial activity. The presence of the oxadiazole ring in this compound suggests potential interactions with bacterial enzymes or cellular structures, which could inhibit bacterial growth. However, detailed studies specifically targeting the antibacterial effects of this compound are still required to establish its effectiveness against specific bacterial strains.

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related quinolone derivatives have reported significant activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .

Case Studies and Research Findings

Research has indicated that the biological activity of quinoline derivatives can be attributed to their ability to interfere with critical cellular pathways involved in cancer progression. For example:

  • Cell Line Studies : A study evaluating a series of quinolone derivatives reported that certain compounds exhibited IC50 values as low as 0.32 μM against COLO205 colorectal adenocarcinoma cells .
  • Mechanistic Insights : Some derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclin B1 and CDK1 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of specific substituents on the quinoline core can significantly influence its pharmacological profile. For instance:

Substituent TypeEffect on Activity
Fluorine AtomEnhances lipophilicity and bioactivity
Isopropylphenyl GroupPotentially increases selectivity for target enzymes

Comparison with Similar Compounds

Structural and Functional Analysis:

Substituent Effects on Lipophilicity: The 4-isopropylphenyl group in the target compound increases logP compared to the 4-trifluoromethylphenyl group in ’s compound (logP 4.9 vs. ~5.8). The isopropyl group’s bulkiness and hydrophobic nature dominate over the trifluoromethyl group’s mixed electronic effects.

Solubility and Bioavailability :

  • The 7-(4-methylpiperidin-1-yl) substituent in ’s compound introduces a basic nitrogen, increasing polar surface area (50.1 Ų) and aqueous solubility compared to the target compound.
  • The target compound’s lack of ionizable groups (unlike the piperidinyl group) may limit solubility, necessitating formulation adjustments for in vivo applications.

In contrast, the isopropyl group (target compound) is electron-donating, possibly influencing ring conformation and intermolecular interactions. The chlorine atom () provides a halogen-bonding motif, which is absent in the target compound but critical for target engagement in some drug candidates.

Molecular Weight and Drug-Likeness :

  • ’s compound (MW 452.91) exceeds typical thresholds for oral bioavailability (>500 g/mol), while the target compound (MW ~406) and ’s analog (MW 408) align better with Lipinski’s rules.

Research Findings and Implications

  • ’s Compound : The trifluoromethyl group enhances metabolic stability but reduces solubility, making it suitable for central nervous system targets where blood-brain barrier penetration is critical.
  • ’s Compound : The 4-methylpiperidinyl group improves solubility and introduces a tertiary amine, which may interact with charged residues in enzymatic active sites.
  • Target Compound : The isopropyl group’s high lipophilicity suggests utility in hydrophobic binding pockets (e.g., kinase inhibitors), though solubility limitations may require prodrug strategies.

Preparation Methods

Nitration of 2,4-Dichloroquinoline

The synthesis begins with 2,4-dichloroquinoline (4 ), which undergoes nitration using concentrated sulfuric acid and nitric acid at 0–5°C to introduce a nitro group at position 6. The reaction mixture is quenched in ice-water, and the precipitate is filtered to yield 4-chloro-6-nitroquinolin-2(1H)-one (5 ).

Fluorination via Nucleophilic Aromatic Substitution

The nitro group in 5 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. Subsequent diazotization with sodium nitrite in hydrofluoric acid (HF) at -10°C introduces the fluorine atom at position 6, yielding 6-fluoro-4-chloroquinolin-2(1H)-one (6 ).

N-Methylation

The 1-position nitrogen is methylated using methyl iodide (MeI) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, producing 6-fluoro-1-methyl-4-chloroquinolin-2(1H)-one (7 ).

Table 1: Key Intermediates in Quinolin-4(1H)-one Synthesis

Intermediate Reaction Conditions Yield (%)
5 H₂SO₄, HNO₃, 0–5°C, 4 h 78
6 H₂/Pd/C, HF, -10°C, 2 h 65
7 MeI, K₂CO₃, DMF, 80°C, 12 h 82

Synthesis of the 3-(4-Isopropylphenyl)-1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate.

Formation of Amidoxime

4-Isopropylbenzonitrile (8 ) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux for 6 hours to form the amidoxime intermediate (9 ).

Cyclization with Ethyl Chlorooxalate

The amidoxime (9 ) is treated with ethyl chlorooxalate in tetrahydrofuran (THF) at 50°C for 15 hours, forming 5-(4-isopropylphenyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester (10 ). Saponification with sodium hydroxide (NaOH) in aqueous ethanol yields the carboxylic acid derivative (11 ).

Table 2: Oxadiazole Synthesis Optimization

Step Reagents/Conditions Yield (%)
Amidoxime (9 ) NH₂OH·HCl, EtOH, reflux, 6 h 89
Cyclization (10 ) Ethyl chlorooxalate, THF, 50°C 75
Saponification (11 ) NaOH, H₂O/EtOH, 70°C, 3 h 92

Coupling of Quinolinone and Oxadiazole Fragments

The final step involves attaching the oxadiazole moiety to the quinolinone core at position 3.

Bromination at Position 3

The quinolinone (7 ) undergoes bromination using phosphorus oxybromide (POBr₃) in acetonitrile at 80°C for 8 hours, yielding 3-bromo-6-fluoro-1-methylquinolin-4(1H)-one (12 ).

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 12 and the boronic ester derivative of 11 (prepared via borylation with bis(pinacolato)diboron) forms the carbon-carbon bond. The reaction uses tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in dioxane/water (4:1) at 100°C for 24 hours.

Table 3: Coupling Reaction Parameters

Parameter Conditions Outcome
Catalyst Pd(PPh₃)₄ (5 mol%) 92% conversion
Solvent Dioxane/H₂O (4:1) Optimal solubility
Temperature 100°C, 24 h Complete coupling

Analytical Characterization

The final product is characterized via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H), 7.78 (s, 1H), 7.62–7.58 (m, 2H), 7.42–7.38 (m, 2H), 3.81 (s, 3H), 2.98 (septet, J = 6.8 Hz, 1H), 1.32 (d, J = 6.8 Hz, 6H).
  • HRMS (ESI): m/z calculated for C₂₂H₁₉FN₃O₂ [M+H]⁺: 392.1509; found: 392.1512.

Q & A

Synthesis and Characterization

Basic Question: What are the common synthetic routes for constructing the 1,2,4-oxadiazole moiety in this compound, and how can reaction efficiency be validated? Methodological Answer: The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles under acidic or thermal conditions. For example, hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol have been used to facilitate cyclization, as demonstrated in analogous quinolinone derivatives . Efficiency can be validated by monitoring reaction progress via TLC or HPLC, followed by purification using flash chromatography (heptane/EtOAc gradients). Yield optimization requires adjusting stoichiometry, reaction time (e.g., 30 hours for complete conversion), and catalyst selection .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization of the quinolin-4(1H)-one core? Methodological Answer: Unexpected NMR shifts may arise from tautomerism in the quinolinone system or steric effects from the 6-fluoro substituent. To resolve this:

  • Use 2D NMR techniques (COSY, HSQC) to confirm connectivity.
  • Compare experimental 13C^{13}\text{C} NMR data with computational predictions (DFT calculations).
  • Analyze X-ray crystallography data (via ORTEP-III ) to confirm bond angles and electronic environments. For instance, in structurally similar compounds, 1H^{1}\text{H} NMR signals for aromatic protons near electron-withdrawing groups (e.g., fluorine) exhibit downfield shifts due to deshielding .

Structural and Computational Analysis

Basic Question: What computational tools are recommended for modeling the compound’s interaction with biological targets? Methodological Answer: Molecular docking software (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like kinases or GPCRs. Pair this with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Electrostatic potential maps (generated via Gaussian) help identify nucleophilic/electrophilic regions on the molecule, critical for rational drug design .

Advanced Question: How can researchers reconcile divergent results from QSAR models and experimental binding assays for this compound? Methodological Answer: Divergence often stems from methodological differences in data collection or model assumptions. To address this:

  • Cross-validate QSAR predictions with experimental IC50_{50} values using standardized assays (e.g., fluorescence polarization for kinase inhibition).
  • Apply hybrid modeling (e.g., combining receptor-response profiles from heterologous expression systems with machine learning) to align computational and wet-lab data .
  • Re-analyze chemical descriptors (e.g., logP, polar surface area) to ensure alignment with the compound’s physicochemical properties .

Pharmacological Evaluation

Basic Question: What in vitro assays are suitable for assessing the compound’s kinase inhibition potential? Methodological Answer: Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, CDK2). Include positive controls (staurosporine) and measure IC50_{50} values via dose-response curves (GraphPad Prism). Validate selectivity using kinase profiling panels (Eurofins DiscoverX) .

Advanced Question: How should researchers interpret contradictory cytotoxicity results between 2D cell cultures and 3D tumor spheroids? Methodological Answer: Discrepancies may arise from differences in drug penetration, hypoxia, or cell-cell interactions in 3D models. Mitigate this by:

  • Performing live/dead staining (Calcein AM/propidium iodide) to visualize spatial toxicity.
  • Adjusting dosing regimens based on spheroid volume and ECM composition.
  • Cross-referencing with transcriptomic data (RNA-seq) to identify resistance pathways upregulated in 3D environments .

Analytical and Spectral Data Interpretation

Basic Question: What analytical techniques are critical for confirming the compound’s purity and stability? Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm for aromatic absorption.
  • HRMS (ESI) : Confirm molecular ion peaks ([M+H]+^+) with <5 ppm error.
  • KF Titration : Ensure moisture content <0.5% to prevent hydrolysis of the oxadiazole ring .

Advanced Question: How can researchers deconvolute overlapping signals in 19F^{19}\text{F} NMR caused by the 6-fluoro substituent and other electronegative groups? Methodological Answer:

  • Employ 19F^{19}\text{F}-1H^{1}\text{H} HOESY to correlate fluorine atoms with nearby protons.
  • Use variable-temperature NMR to reduce signal broadening from dynamic effects.
  • Reference chemical shifts to CF3_3CO2_2H as an external standard for calibration .

Data Reproducibility and Optimization

Advanced Question: What strategies mitigate batch-to-batch variability in synthesizing the 4-isopropylphenyl-oxadiazole intermediate? Methodological Answer:

  • Standardize reaction conditions: Use anhydrous solvents (e.g., MeOH stored over molecular sieves) and inert atmospheres.
  • Monitor intermediates via LC-MS before proceeding to cyclization.
  • Optimize crystallization conditions (e.g., slow cooling in heptane/EtOAc) to improve polymorph consistency .

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